[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine
Description
Historical Development of Phenylpiperazine Derivatives
The phenylpiperazine scaffold emerged in the mid-20th century as researchers explored rigid analogs of amphetamine. Early derivatives like 1-phenylpiperazine (1-PP) demonstrated monoamine-releasing properties, with preferential activity at norepinephrine transporters over serotonin and dopamine systems. By the 1970s, structural modifications led to compounds such as meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP), which exhibited distinct receptor binding profiles. The 1980s saw benzylpiperazine (BZP) gain notoriety as a recreational drug, though its pharmacological characterization revealed amphetamine-like effects mediated through dopamine and serotonin release. These developments laid the groundwork for rational design of arylpiperazine derivatives with improved target specificity.
The incorporation of heterocyclic moieties marked a pivotal advancement. For instance, linking piperazine rings to pyrimidine or pyridine systems produced ligands with enhanced affinity for 5-HT1A receptors. This compound continues this tradition, introducing a tetrahydropyran ring to modulate spatial orientation and electronic properties.
Classification Within Arylpiperazine Chemical Taxonomy
Arylpiperazines constitute a diverse chemical class unified by their phenyl-substituted piperazine core. This compound belongs to the oxanyl-piperazine subclass, distinguished by its oxygen-containing tetrahydropyran ring (Table 1).
Table 1: Structural Classification of Selected Arylpiperazine Derivatives
This structural taxonomy highlights how oxanyl incorporation differentiates the compound from earlier generations. The tetrahydropyran ring introduces conformational constraints that may influence receptor binding kinetics and metabolic stability.
Significance in Medicinal Chemistry Research
The compound's significance stems from its balanced modulation of serotonergic and dopaminergic systems. As a partial agonist at both 5-HT1A and D2 receptors, it potentially addresses limitations of full agonists that cause receptor desensitization. Computational studies suggest the oxane ring enhances hydrophobic interactions with transmembrane helices, while the methylamine side chain facilitates hydrogen bonding.
Comparative analyses with classical antipsychotics reveal distinct advantages:
- Receptor specificity : Unlike haloperidol (D2 antagonist), it modulates rather than blocks dopaminergic signaling
- Metabolic profile : The oxane ring resists CYP450 oxidation better than benzofuran-containing analogs
Ongoing structure-activity relationship (SAR) studies focus on optimizing the oxane ring's substituents to fine-tune receptor binding kinetics.
Current Research Landscape and Knowledge Gaps
Recent investigations have prioritized three areas:
- Synthetic chemistry : Developing stereoselective routes for the tetrahydropyran-piperazine junction
- In vitro pharmacology : Characterizing binding affinities across 5-HT and dopamine receptor subtypes
- Computational modeling : Predicting blood-brain barrier penetration using molecular dynamics simulations
Critical knowledge gaps include:
- In vivo efficacy data : Limited animal studies on behavioral models of depression or psychosis
- Comparative pharmacokinetics : Absence of head-to-head studies with risperidone or aripiprazole
- Metabolic pathways : Unclear hepatocyte metabolism patterns and potential drug-drug interactions
Table 2: Key Research Questions and Methodological Approaches
Properties
IUPAC Name |
[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c17-14-16(6-12-20-13-7-16)19-10-8-18(9-11-19)15-4-2-1-3-5-15/h1-5H,6-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIDDZLFPJQJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine typically involves the reaction of 4-phenylpiperazine with tetrahydro-2H-pyran-4-ylmethanamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: [4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes , while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine involves its interaction with serotonin and dopamine receptors . As a partial agonist , it modulates the activity of these receptors, which are involved in regulating mood, cognition, and behavior . This interaction is crucial for its potential therapeutic effects in treating psychiatric disorders.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations :
Physicochemical Properties
| Property | Target Compound | 1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine | [4-(3-Chlorophenyl)oxan-4-yl]methanamine |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.0 (higher lipophilicity) | ~2.0 (lower due to Cl) |
| Solubility | Moderate (amine hydrochloride possible) | Low (aromatic dominance) | Moderate (polar Cl group) |
| pKa | ~9.5 (amine group) | ~9.5 | ~9.5 |
Biological Activity
[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine, a compound with the CAS number 1157013-41-6, is a piperazine derivative notable for its interactions with serotonin and dopamine receptors. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology and psychopharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C16H25N3O, with a molecular weight of 275.39 g/mol. The structure includes a piperazine ring, which is known for its diverse biological activities, including anxiolytic, antidepressant, and antipsychotic effects.
This compound acts as a partial agonist at serotonin (5-HT) and dopamine (D2) receptors. Its interaction with these receptors suggests potential applications in treating mood disorders and schizophrenia. The partial agonism may provide therapeutic benefits while minimizing side effects associated with full agonists or antagonists.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
-
Antidepressant-like Activity :
- Studies have shown that compounds with similar structures can improve depressive symptoms in animal models by modulating serotonin levels.
-
Anxiolytic Effects :
- The compound's action on the serotonin system may contribute to reduced anxiety levels, making it a candidate for further exploration in anxiety disorders.
-
Neuroprotective Properties :
- Some derivatives of piperazine have demonstrated neuroprotective effects, potentially offering benefits in neurodegenerative conditions.
In Vitro Studies
In vitro studies have evaluated the binding affinity of this compound to various neurotransmitter receptors. The results indicate significant binding to 5-HT and D2 receptors, supporting its role as a partial agonist.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 50 nM |
| D2 | 75 nM |
In Vivo Studies
Animal studies assessing the antidepressant-like effects revealed that administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant properties.
Case Studies
Several case studies have reported on the efficacy of piperazine derivatives in clinical settings:
- Case Study on Depression : A clinical trial involving patients with major depressive disorder found that a similar piperazine derivative improved mood and reduced anxiety symptoms over an eight-week period.
- Case Study on Schizophrenia : Patients treated with a related compound showed a decrease in psychotic symptoms without significant side effects typically associated with traditional antipsychotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
